Ethyl 2-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate
Overview
Description
Ethyl 2-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate typically involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with appropriate reagents . One common method includes the use of potassium tert-butoxide as a base, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 2-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including inhibitors of bacterial DNA gyrase B.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe for studying various biological processes and interactions.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, as a DNA gyrase B inhibitor, it binds to the enzyme’s active site, preventing the supercoiling of bacterial DNA, which is essential for bacterial replication and survival .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
Uniqueness
Ethyl 2-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxycarbonyl group enhances its solubility and reactivity, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
ethyl 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate |
InChI |
InChI=1S/C11H15NO2S/c1-3-14-11(13)8-5-4-6-9-10(8)12-7(2)15-9/h8H,3-6H2,1-2H3 |
InChI Key |
TVULSXCAFGMKQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCC2=C1N=C(S2)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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